molecular formula C19H21ClN4O3 B10861591 2-[[4-(2-chlorophenoxy)piperidine-1-carbonyl]amino]-N-methylpyridine-4-carboxamide

2-[[4-(2-chlorophenoxy)piperidine-1-carbonyl]amino]-N-methylpyridine-4-carboxamide

Cat. No.: B10861591
M. Wt: 388.8 g/mol
InChI Key: WGKHWTRLHPIUGS-UHFFFAOYSA-N
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Description

SSI-4, also known as 2-(4-(2-chlorophenoxy)piperidine-1-carboxamido)-N-methylisonicotinamide, is a small molecule inhibitor of stearoyl-CoA desaturase 1 (SCD1). Stearoyl-CoA desaturase 1 is an enzyme that plays a crucial role in the biosynthesis of monounsaturated fatty acids from saturated fatty acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SSI-4 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Industrial Production Methods

Industrial production of SSI-4 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

SSI-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of SSI-4 with modified functional groups, which can be further explored for their biological activities .

Scientific Research Applications

SSI-4 has a wide range of scientific research applications, including:

Mechanism of Action

SSI-4 exerts its effects by specifically inhibiting stearoyl-CoA desaturase 1, the rate-limiting enzyme in the conversion of saturated fatty acids to monounsaturated fatty acids. This inhibition disrupts lipid biosynthesis, leading to the accumulation of saturated fatty acids, which induces endoplasmic reticulum stress and subsequent apoptotic cell death. The molecular targets and pathways involved include the calreticulin/PERK arm of the endoplasmic reticulum stress pathway, which enhances the adaptive immune response and promotes anti-tumor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SSI-4

SSI-4 stands out due to its high specificity and potency as a stearoyl-CoA desaturase 1 inhibitor. It has demonstrated excellent pharmacokinetic and toxicology profiles, making it a promising candidate for cancer therapy. Additionally, its ability to be labeled with carbon-11 for PET imaging studies adds to its versatility in research applications .

Properties

Molecular Formula

C19H21ClN4O3

Molecular Weight

388.8 g/mol

IUPAC Name

2-[[4-(2-chlorophenoxy)piperidine-1-carbonyl]amino]-N-methylpyridine-4-carboxamide

InChI

InChI=1S/C19H21ClN4O3/c1-21-18(25)13-6-9-22-17(12-13)23-19(26)24-10-7-14(8-11-24)27-16-5-3-2-4-15(16)20/h2-6,9,12,14H,7-8,10-11H2,1H3,(H,21,25)(H,22,23,26)

InChI Key

WGKHWTRLHPIUGS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=NC=C1)NC(=O)N2CCC(CC2)OC3=CC=CC=C3Cl

Origin of Product

United States

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